Spebrutinib has been extensively studied in CLL, a cancer of mature B lymphocytes. Clinical trials have shown significant efficacy of spebrutinib in treating CLL, both as a first-line therapy and for patients who have relapsed or become resistant to other treatments [, ].
Research is ongoing to investigate the effectiveness of spebrutinib in other B-cell malignancies, including mantle cell lymphoma (MCL) and Waldenström's macroglobulinemia (WM) []. Early clinical trials suggest promising results, with spebrutinib showing potential for improved patient outcomes.
Beyond cancer, spebrutinib is also being explored for its potential in treating autoimmune diseases where B cells play a significant role. Autoimmune diseases occur when the immune system mistakenly attacks healthy tissues.
B cells contribute to inflammation in RA. Studies are investigating whether spebrutinib can suppress B cell activity and alleviate RA symptoms.
Research is also exploring the potential use of spebrutinib in other autoimmune diseases such as systemic lupus erythematosus (SLE) and Sjögren's syndrome [].
Spebrutinib is a small molecule compound classified as an irreversible inhibitor of Bruton tyrosine kinase, primarily used in the treatment of various B-cell malignancies and autoimmune disorders. Its chemical formula is , and it has a molecular weight of approximately 423.448 g/mol. The compound is also known by its developmental code name CC-292 and has shown promise in clinical trials targeting conditions such as rheumatoid arthritis and diffuse large B-cell lymphoma .
Spebrutinib acts as a covalent inhibitor of Bruton's tyrosine kinase (BTK) []. It covalently binds to a cysteine residue within the ATP-binding pocket of BTK, thereby blocking its enzymatic activity []. BTK plays a critical role in B-cell signaling, and its inhibition disrupts B-cell proliferation and survival, leading to potential therapeutic effects in B-cell malignancies.
Spebrutinib exhibits significant biological activity by selectively inhibiting Bruton tyrosine kinase, which plays a crucial role in B-cell receptor signaling. This inhibition leads to the blockade of B-cell activation and proliferation, thereby reducing inflammatory cytokine production in myeloid cells and osteoclastogenesis. Preclinical studies have demonstrated its efficacy in models of collagen-induced arthritis and other B-cell mediated diseases . The compound has shown near-complete occupancy of Bruton tyrosine kinase within 8-24 hours post-administration in human trials, indicating its potent and prolonged action .
The synthesis of spebrutinib involves several steps that typically include the reaction of various organic reagents under controlled conditions. For instance, one method details the reaction of benzoyl chloride with specific amines in the presence of potassium carbonate in tetrahydrofuran at low temperatures . This process is followed by purification steps including filtration and washing with solvents such as methanol and dichloromethane to yield the final product.
Spebrutinib is primarily investigated for its therapeutic applications in treating:
Interaction studies have revealed that spebrutinib binds covalently to Bruton tyrosine kinase at its adenosine triphosphate binding site. This binding is characterized by high affinity and specificity, which is crucial for minimizing off-target effects associated with other tyrosine kinase inhibitors. The compound's selectivity has been compared to other inhibitors, demonstrating its unique profile in targeting B-cell signaling pathways effectively
Several compounds share structural or functional similarities with spebrutinib, particularly those targeting Bruton tyrosine kinase or related pathways: Spebrutinib's unique structure features a specific acrylamide moiety that enhances its reactivity compared to other compounds in this class. Its ability to form stable covalent bonds with Bruton tyrosine kinase distinguishes it from others like ibrutinib, which has different pharmacokinetic properties and side effect profiles
Spebrutinib, with the chemical name N-(3-((5-fluoro-2-((4-(2-methoxyethoxy)phenyl)amino)pyrimidin-4-yl)amino)phenyl)acrylamide and molecular formula C22H22FN5O3, represents a sophisticated fluoropyrimidine-based Bruton tyrosine kinase inhibitor [1] [5]. The retrosynthetic analysis of spebrutinib reveals a convergent synthetic strategy that relies on the assembly of three key structural components: the fluoropyrimidine core, the methoxyethoxyphenyl aniline moiety, and the acrylamide electrophilic warhead [1] [6]. The core scaffold architecture can be dissected into distinct synthetic units through retrosynthetic disconnection [1]. The primary retrosynthetic cut reveals the acrylamide functionality as a terminal synthetic transformation, which allows for the protection and late-stage installation of this reactive electrophilic group [28]. The fluoropyrimidine core serves as the central heterocyclic scaffold, connecting the two aniline-derived substituents through nucleophilic aromatic substitution reactions [5] [6]. The strategic retrosynthetic approach identifies 5-fluoro-2,4-dichloropyrimidine as a key intermediate, which serves as the electrophilic coupling partner for both amino-containing fragments [1] [18]. This bifunctional electrophile enables sequential nucleophilic aromatic substitution reactions to install the two distinct aniline substituents in a controlled manner [5]. The methoxyethoxy side chain can be introduced through alkylation of the corresponding phenol precursor, providing flexibility in the synthetic sequence [1]. The first nucleophilic substitution involves the coupling of 4-(2-methoxyethoxy)aniline with 5-fluoro-2,4-dichloropyrimidine under basic conditions [1] [5]. This reaction typically employs potassium carbonate as the base in tetrahydrofuran at elevated temperatures to achieve optimal conversion [5]. The resulting intermediate, 5-fluoro-4-((4-(2-methoxyethoxy)phenyl)amino)-2-chloropyrimidine, can be isolated and characterized using standard spectroscopic techniques [1]. The second nucleophilic substitution introduces the meta-aminophenyl moiety through reaction with 3-aminoaniline derivatives [1] [5]. This step requires careful temperature control to prevent over-reaction and ensure regioselective substitution at the 2-position of the pyrimidine ring [5]. The intermediate N4-(3-aminophenyl)-5-fluoro-N2-(4-(2-methoxyethoxy)phenyl)pyrimidine-2,4-diamine represents the advanced scaffold prior to acrylamide installation [1] [5]. The final synthetic transformation involves the acylation of the terminal aniline with acryloyl chloride or acrylic acid using standard amide coupling conditions [1] [5]. This step can be accomplished using various coupling reagents including acid chlorides, carbodiimide-mediated coupling, or active ester methodologies [5] [32]. The choice of coupling method depends on the desired scale and purity requirements [32]. Intermediate characterization relies on comprehensive spectroscopic analysis including proton nuclear magnetic resonance, carbon-13 nuclear magnetic resonance, infrared spectroscopy, and mass spectrometry [1] [5]. The fluorine atom provides a distinctive signature in both proton and fluorine-19 nuclear magnetic resonance spectroscopy, facilitating structural confirmation at each synthetic stage [1]. Differential scanning calorimetry analysis reveals thermal properties of key intermediates, with melting points serving as purity indicators [5]. Large-scale production of spebrutinib presents several significant process chemistry challenges that must be addressed for efficient manufacturing [17] [20]. The incorporation of fluorine into the pyrimidine core requires specialized handling protocols due to the corrosive nature of fluorinating reagents and the potential for hydrofluoric acid formation [18] [31]. Temperature control during fluoropyrimidine synthesis becomes critical at scale, as exothermic reactions can lead to thermal runaway and decomposition [18]. The acrylamide functionality presents particular challenges for large-scale synthesis due to its inherent reactivity and potential for polymerization [19] [28]. Traditional synthetic approaches require careful temperature control and inert atmosphere conditions to prevent unwanted side reactions [28] [32]. The use of protecting group strategies, such as Diels-Alder adducts with cyclopentadiene derivatives, has been explored to enable earlier installation of the acrylamide precursor [28]. Sequential nucleophilic aromatic substitution reactions on the fluoropyrimidine core require precise stoichiometric control to prevent formation of undesired regioisomers [20]. The electron-withdrawing fluorine atom influences the reactivity pattern, making the 4-position more electrophilic than the 2-position [18] [21]. This electronic bias can be leveraged to achieve regioselective substitution, but requires optimization of reaction conditions including temperature, solvent, and base concentration [20]. Solvent selection presents additional complexity for large-scale operations [17]. Tetrahydrofuran, commonly used in laboratory-scale synthesis, poses safety concerns due to peroxide formation and requires specialized storage and handling protocols [5]. Alternative solvents such as 2-methyltetrahydrofuran or dimethylformamide may offer improved safety profiles while maintaining reaction efficiency [17]. The crystallization and isolation of intermediates requires development of robust protocols that ensure consistent particle size distribution and polymorphic form control [22]. Different crystalline forms can exhibit varying solubility, stability, and bioavailability properties, making polymorphic control essential for product quality [22] [25]. Purification of spebrutinib and its synthetic intermediates employs multiple complementary methodologies to achieve pharmaceutical-grade purity [7] [23]. High-performance liquid chromatography serves as the primary analytical and preparative purification technique, utilizing reverse-phase columns with gradient elution systems [7] [23]. The method development process involves optimization of mobile phase composition, typically employing water-acetonitrile or water-methanol systems with appropriate buffer additives [7]. Analytical method validation follows International Council for Harmonisation guidelines, encompassing specificity, linearity, accuracy, precision, detection limits, and robustness parameters [7] [23]. The linearity range for spebrutinib quantification extends from 5 to 500 nanograms per milliliter with correlation coefficients exceeding 0.9999 [7]. Detection limits reach as low as 0.39 nanograms per milliliter, demonstrating exceptional sensitivity for impurity detection [7]. Crystallization-based purification represents the preferred approach for final product isolation [22] [25]. Recrystallization from appropriate solvent systems can achieve significant purity enhancement, with reported improvements from 98.93% to 99.63% purity through single crystallization steps [22]. Solvent selection for crystallization considers factors including solubility profiles, polymorphic behavior, and environmental impact [22]. The impurity profile characterization requires comprehensive identification and quantification of potential synthetic byproducts [6] [23]. Liquid chromatography coupled with mass spectrometry enables structural elucidation of degradation products and process-related impurities [6] [23]. Stress testing under various conditions including acidic, basic, oxidative, thermal, and photolytic environments reveals stability-limiting factors and guides storage condition development [23]. Purity validation employs orthogonal analytical techniques to ensure comprehensive characterization [7] [23]. Nuclear magnetic resonance spectroscopy provides structural confirmation and quantitative purity assessment through integration analysis [5]. Mass spectrometric methods enable detection of trace impurities that may not be visible by other techniques [6] [23]. The development of stability-indicating analytical methods ensures that degradation products can be distinguished from the parent compound throughout the purification process [23]. These methods must demonstrate specificity in the presence of potential degradants and maintain accuracy across the expected impurity concentration ranges [23]. Spebrutinib exhibits a well-defined pharmacophore that is essential for its high-affinity binding to Bruton tyrosine kinase. The compound features a diphenylaminopyrimidine core scaffold that serves as the primary recognition element for the adenosine triphosphate binding site of Bruton tyrosine kinase [1] [2]. This diphenylaminopyrimidine pharmacophore is shared among several tyrosine kinase inhibitors and represents a validated structural motif for kinase inhibition [2]. The aminopyrimidine moiety functions as the hinge-binding element, forming critical hydrogen bonds with the backbone amide groups of methionine 477 and cysteine 481 in the hinge region of Bruton tyrosine kinase [3] [4]. Molecular modeling studies have demonstrated that the pyrimidine nitrogen atoms serve as hydrogen bond acceptors, while the amine group can function as a hydrogen bond donor, creating a bidentate interaction pattern that anchors the inhibitor within the active site [3]. Computational docking analyses using the GOLD scoring function have revealed that spebrutinib achieves a binding score of 75.97, indicating favorable complementarity with the Bruton tyrosine kinase active site [3]. The compound forms interactions with four amino acid residues and establishes two hydrogen bonds within the binding pocket. Notably, synthetic analogs of spebrutinib have demonstrated improved docking scores, with compound 2a achieving a GOLD score of 81.60, suggesting that structural modifications can enhance binding affinity [3]. The hydrophobic regions of spebrutinib, comprising the diphenyl substituents, occupy hydrophobic pockets within the kinase domain and contribute significantly to binding affinity through van der Waals interactions [3]. The benzene rings within these substituents form hydrophobic contacts within the selectivity pocket, enhancing both potency and specificity for Bruton tyrosine kinase over related kinases [3]. The acrylamide electrophilic warhead of spebrutinib plays a pivotal role in achieving irreversible covalent inhibition of Bruton tyrosine kinase through formation of a covalent bond with cysteine 481 [1] [5]. This covalent interaction mechanism distinguishes spebrutinib from reversible inhibitors and provides sustained target engagement even after drug clearance from systemic circulation [6] [7]. Quantum mechanics/molecular mechanics calculations have elucidated the detailed mechanism of covalent bond formation between the acrylamide warhead and cysteine 481 [6] [7]. The reaction proceeds through a three-step mechanism: initial proton transfer from the cysteine thiol to the carbonyl oxygen of the acrylamide group (activation energy of 3.1 kcal/mol), followed by nucleophilic attack of the cysteine sulfur on the β-carbon of the acrylamide (activation energy of 2.6 kcal/mol), and finally a rate-limiting keto-enol tautomerization step (activation energy of 10.5 kcal/mol) to form the stable covalent adduct [6] [7]. The acrylamide warhead exhibits moderate reactivity, which is crucial for achieving selectivity. Excessive reactivity would lead to nonspecific protein modification, while insufficient reactivity would prevent effective target engagement [8] [9]. The electron-withdrawing nature of the amide carbonyl activates the adjacent double bond toward nucleophilic attack by the cysteine thiol, creating an optimal balance between reactivity and selectivity [8]. Metabolic studies have identified the acrylamide group as a structural alert for potential toxicity, with the warhead being involved in the formation of reactive metabolites including glycidamide and aldehyde intermediates [10]. These reactive species can form adducts with glutathione and other cellular nucleophiles, potentially contributing to off-target effects [10]. The positioning of the acrylamide warhead relative to the core scaffold is critical for optimal covalent binding. The linker connecting the warhead to the pharmacophore must provide appropriate spatial orientation to enable productive interaction with cysteine 481 while maintaining the primary binding interactions with the adenosine triphosphate site [11]. Structural modifications to the spebrutinib scaffold significantly influence both target selectivity and potency through multiple mechanisms. Electronic effects of substituents play a crucial role in modulating the reactivity of the electrophilic warhead and the binding affinity of the pharmacophore [12] [13]. Electron-withdrawing substituents, such as fluorine atoms, enhance the electrophilicity of the acrylamide warhead, leading to increased reactivity toward cysteine 481 [12] [13]. These modifications can improve potency but must be carefully balanced to avoid excessive reactivity that could lead to nonselective protein modification [12]. Fluorine substitution has been shown to improve selectivity by reducing off-target interactions through enhanced hydrogen bonding acidity of adjacent functional groups [14]. Steric effects of bulky substituents contribute to selectivity through steric exclusion of off-target proteins [12] [13]. The introduction of bulky groups near the electrophilic warhead can prevent binding to kinases with smaller or differently shaped active sites while maintaining productive interactions with Bruton tyrosine kinase [12]. This steric selectivity mechanism has been demonstrated with tert-butyl fumarate analogs that show dramatically reduced off-target engagement compared to the parent acrylamide [12] [13]. Hydrophobic substituents enhance binding affinity through increased van der Waals interactions with hydrophobic regions of the active site [15]. However, excessive lipophilicity can lead to nonspecific binding and reduced selectivity [15]. The optimal balance involves substituents that enhance specific hydrophobic contacts while maintaining appropriate physicochemical properties [15]. Polar substituents can modulate selectivity by forming specific hydrogen bonds or electrostatic interactions with unique residues in the Bruton tyrosine kinase active site [15]. The introduction of hydroxyl or amino groups in appropriate positions can enhance selectivity by engaging residues that are not conserved across the kinome [15]. The position of substituents relative to the pharmacophore core significantly affects their impact on activity. Substitutions at positions that do not interfere with critical binding interactions typically have minimal effects on potency, while modifications near the hinge-binding region or the electrophilic warhead can dramatically alter activity [15]. Spebrutinib exhibits distinct structure-activity relationships compared to other second-generation Bruton tyrosine kinase inhibitors, reflecting differences in molecular design strategies and optimization goals [16] [17] [18]. The compound demonstrates intermediate selectivity among second-generation inhibitors, with superior selectivity compared to first-generation ibrutinib but inferior selectivity compared to acalabrutinib and zanubrutinib [16] [17]. In direct biochemical comparisons, spebrutinib exhibits a Bruton tyrosine kinase inhibition constant of 9.2 nanomolar, which is less potent than ibrutinib (0.5 nanomolar) and zanubrutinib (0.4 nanomolar) but comparable to evobrutinib (8.9 nanomolar) [17] [19]. However, these differences in biochemical potency are largely attenuated in cellular assays, where all inhibitors demonstrate nanomolar potency [17]. The selectivity profile of spebrutinib shows particular weaknesses against TEC family kinases, with an inhibition constant of 8.4 nanomolar against TEC, representing only 1.1-fold selectivity over the primary target [17] [19]. This contrasts with acalabrutinib and zanubrutinib, which demonstrate greater than 100-fold selectivity against TEC [17]. Against ITK, spebrutinib shows improved selectivity with 114-fold preference for Bruton tyrosine kinase [17] [19]. Kinome-wide selectivity screening reveals that spebrutinib exhibits an 8.3% kinase hit rate at 1 micromolar concentration, which is intermediate between ibrutinib (9.4%) and zanubrutinib (4.3%) [17] [20]. This indicates that spebrutinib has achieved partial success in reducing off-target kinase inhibition compared to first-generation inhibitors but has not reached the selectivity levels of the most advanced second-generation compounds [17]. In resistance mutation studies, spebrutinib shows no detectable binding to the clinically relevant Bruton tyrosine kinase C481S mutant, with a dissociation constant greater than 1000 nanomolar [21] [16]. This complete loss of activity against the resistance mutation reflects the absolute dependence of spebrutinib on covalent bond formation for its mechanism of action [21] [16]. This contrasts with some other covalent inhibitors like ibrutinib, which retain modest activity against the C481S mutant through noncovalent interactions [21].Compound Name Mechanism of Action Unique Features Acalabrutinib Irreversible BTK inhibitor Higher selectivity for BTK over ITK Zanubrutinib Irreversible BTK inhibitor Improved pharmacokinetics Tirabrutinib Irreversible BTK inhibitor Designed for enhanced oral bioavailability Ibrutinib Irreversible BTK inhibitor First-in-class BTK inhibitor Retrosynthetic Analysis of Core Scaffold Architecture
Retrosynthetic Component Function Synthetic Challenge Acrylamide warhead Electrophilic covalent binding Late-stage installation, stability issues Fluoropyrimidine core Central scaffold Regioselective substitution control Methoxyethoxyphenyl group Selectivity element Alkylation efficiency Meta-aminophenyl linker Structural connector Amidation coupling conditions Key Synthetic Routes and Intermediate Characterization
Synthetic Step Reagents Conditions Yield Range Fluoropyrimidine formation Fluoroacetate derivatives Reflux, methanol 80-90% First nucleophilic substitution Potassium carbonate, tetrahydrofuran 0°C to reflux 85-95% Second nucleophilic substitution Base, polar aprotic solvent Elevated temperature 70-85% Acrylamide coupling Acryloyl chloride, base 0°C, inert atmosphere 81-89% Process Chemistry Challenges in Large-Scale Production
Process Challenge Impact Mitigation Strategy Fluorine handling Safety, corrosion Specialized equipment, HF scavengers Acrylamide polymerization Yield loss, impurities Temperature control, inhibitors Regioselectivity control Isomer formation Optimized stoichiometry, conditions Solvent peroxides Safety hazards Alternative solvents, stabilizers Purification Methodologies and Purity Validation
Purification Method Application Purity Achievement Scale Limitations High-performance liquid chromatography Analytical, preparative >99.5% Limited throughput Recrystallization Bulk purification 99.6% Solvent intensive Column chromatography Intermediate purification 95-98% Labor intensive Extraction protocols Initial cleanup 85-95% Scalable Role of Electrophilic Warhead in Covalent Inhibition
Substituent Effects on Target Selectivity and Potency
Comparative Analysis with Second-Generation Bruton Tyrosine Kinase Inhibitors
Purity
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Appearance
Storage
UNII
Wikipedia
Dates